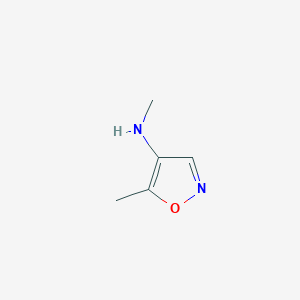
5-Methyl-4-(methylamino)isoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,5-dimethyl-1,2-oxazol-4-amine is an organic compound belonging to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,5-dimethyl-1,2-oxazol-4-amine typically involves the cyclization of β-hydroxy amides. One common method employs diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® as fluorinating agents to effect the cyclization at elevated temperatures (70–90°C). The reaction is followed by in-line quenching of residual hydrofluoric acid (HF) to ensure safety and purity of the product .
Industrial Production Methods
In industrial settings, the synthesis of oxazoles, including N,5-dimethyl-1,2-oxazol-4-amine, can be achieved using flow chemistry techniques. This method involves the continuous flow of reactants through a packed reactor containing commercial manganese dioxide, which facilitates the oxidative aromatization of oxazolines to oxazoles .
化学反应分析
Types of Reactions
N,5-dimethyl-1,2-oxazol-4-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, DBU.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Oxazoles.
Reduction: Corresponding reduced amines.
Substitution: Substituted oxazoles with different functional groups.
科学研究应用
N,5-dimethyl-1,2-oxazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N,5-dimethyl-1,2-oxazol-4-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions .
相似化合物的比较
Similar Compounds
Oxazole: A simpler analog with a similar five-membered ring structure.
Isoxazole: Contains a nitrogen atom at position 3 instead of position 2.
Thiazole: Contains a sulfur atom instead of an oxygen atom in the ring.
Uniqueness
N,5-dimethyl-1,2-oxazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl substitution at positions 1 and 5 enhances its stability and reactivity compared to other oxazole derivatives .
生物活性
5-Methyl-4-(methylamino)isoxazole is a heterocyclic compound belonging to the isoxazole family, characterized by its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a five-membered aromatic ring with one nitrogen atom and one oxygen atom. The presence of a methyl group at the 5-position and a methylamino group at the 4-position enhances its interaction with biological targets, potentially influencing pathways related to pain perception and inflammation.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an anti-inflammatory and analgesic agent . The methylamino group enhances its binding affinity to various biological targets, which may lead to the inhibition of enzymes or receptors involved in inflammatory processes.
The compound's mechanism of action involves:
- Enzyme Inhibition : Similar to other isoxazole derivatives, it may inhibit enzymes that play critical roles in inflammatory pathways.
- Receptor Modulation : The compound can modulate receptor activity, influencing cellular responses related to inflammation and pain.
Structure-Activity Relationship (SAR)
The biological activity of isoxazole compounds often correlates with their structural features. A comparative analysis with structurally similar compounds highlights the unique pharmacological properties of this compound:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-Amino-5-methylisoxazole | Contains an amino group at position 3 | Potentially different biological activity |
| 5-Amino-2-isoxazoline | Contains an amino group at position 5 | Different reactivity patterns |
| 4-Methylisoxazole | Methyl group at position 4 | Lacks amino functionality |
| 3-Methyl-4-isoxazolamine | Amino group at position 4 | Varying biological effects |
The distinct combination of functional groups in this compound contributes to its unique pharmacological profile compared to other isoxazoles.
Case Studies and Research Findings
- Anti-inflammatory Activity : Studies have shown that derivatives of isoxazole compounds can inhibit specific enzymes involved in inflammatory processes. For instance, research focused on the inhibition of cyclooxygenase (COX) enzymes demonstrated that certain isoxazole derivatives exhibit significant anti-inflammatory effects through COX inhibition, suggesting that this compound may share similar mechanisms .
- Molecular Docking Studies : In silico studies utilizing molecular docking simulations have been employed to predict the binding affinity of this compound to various protein targets. These studies suggest that the compound has a favorable binding profile with proteins involved in inflammatory signaling pathways .
- Pharmacological Evaluations : In vivo studies are necessary to establish the efficacy and safety profile of this compound. Preliminary results indicate potential analgesic effects, warranting further investigation through clinical trials .
属性
分子式 |
C5H8N2O |
|---|---|
分子量 |
112.13 g/mol |
IUPAC 名称 |
N,5-dimethyl-1,2-oxazol-4-amine |
InChI |
InChI=1S/C5H8N2O/c1-4-5(6-2)3-7-8-4/h3,6H,1-2H3 |
InChI 键 |
GCWULTFPRZGPTR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=NO1)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















